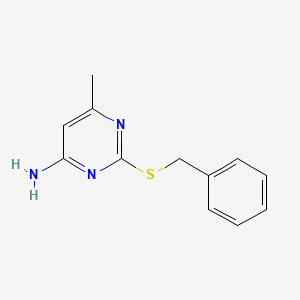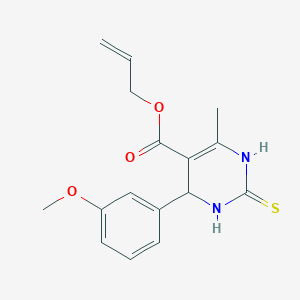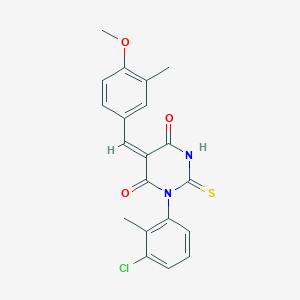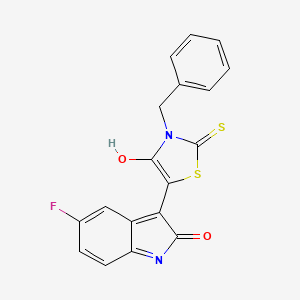![molecular formula C20H28N2O5S B4054242 4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]methioninate](/img/structure/B4054242.png)
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]methioninate
Descripción general
Descripción
4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]methioninate is a useful research compound. Its molecular formula is C20H28N2O5S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.17189317 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
The versatility of the 4-nitrobenzyl group for protecting hydroxyl functions is well-documented. This protecting group can be selectively removed in the presence of other benzyl-type protecting groups through reduction to the 4-aminobenzyl group followed by electrochemical oxidation. The oxidative cleavage of the 4-aminobenzyl group, after N-acetylation, is achieved cleanly with specific reagents, making it a useful tool in synthetic chemistry for the selective protection and deprotection of functional groups in complex molecules (Kukase et al., 1990).
Surface Modification and Electrochemical Applications
The functionalization of carbon electrodes with aryl groups featuring an aliphatic amine through the electrochemical reduction of in situ generated diazonium cations represents another significant application area. This method allows for the efficient grafting of various functional groups onto electrode surfaces, impacting the electrodes' electrochemical properties and making them suitable for use in sensors, catalysis, and other electrochemical applications (Breton & Bélanger, 2008).
Photocatalytic Oxidation Processes
The photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes using TiO2 under O2 atmosphere highlights the role of these compounds in photocatalytic applications. This process, which can proceed under both UV and visible light irradiation, underscores the potential of nitrobenzyl derivatives in the development of efficient photocatalytic systems for organic synthesis and environmental remediation (Higashimoto et al., 2009).
Polymer Chemistry and Controlled Release
In polymer chemistry, the synthesis of 2-nitrobenzyl functionalized polymethionine and its block copolymer demonstrates the incorporation of these groups into polymers for creating materials with responsive properties to stimuli such as ions, temperature, and light. Such materials have applications in drug delivery systems where controlled release of therapeutics can be achieved through external stimuli (Jana et al., 2018).
Grafting onto Surfaces Without Electrochemical Induction
The spontaneous grafting of 4-nitrophenyl groups onto various surfaces, including carbon and metals, without the need for electrochemical induction, presents an interesting method for surface modification. This process allows for the creation of multilayer coatings, which can be tuned by adjusting immersion time and concentration, offering potential applications in materials science and engineering (Adenier et al., 2005).
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-14-3-7-16(8-4-14)19(23)21-18(11-12-28-2)20(24)27-13-15-5-9-17(10-6-15)22(25)26/h5-6,9-10,14,16,18H,3-4,7-8,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIQTWPNWQSXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CCSC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(3-acetylphenyl)amino]carbonyl}-7-(diphenylmethylene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4054175.png)


![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4054193.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4054209.png)

![1-(2-Chlorophenyl)-3-[3-(5,5-dimethyl-2-oxooxolan-3-YL)propanoyl]thiourea](/img/structure/B4054219.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4054225.png)


![4-{acetyl[(4-methyl-3-nitrophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B4054255.png)

![7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4054269.png)
